molecular formula C12H8ClN3O2 B1429665 (2-Chloro-pyridin-3-yl)-[1-(4-nitro-phenyl)-meth-(E)-ylidene]-amine CAS No. 386275-22-5

(2-Chloro-pyridin-3-yl)-[1-(4-nitro-phenyl)-meth-(E)-ylidene]-amine

Cat. No.: B1429665
CAS No.: 386275-22-5
M. Wt: 261.66 g/mol
InChI Key: TZYRBGOSRXLARY-UHFFFAOYSA-N
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Description

(2-Chloro-pyridin-3-yl)-[1-(4-nitro-phenyl)-meth-(E)-ylidene]-amine is a useful research compound. Its molecular formula is C12H8ClN3O2 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The compound has been utilized in synthesizing pyrimidine salts with chloranilic and picric acids, aiming to evaluate their in vitro antibacterial and antifungal activities. These synthesized compounds were characterized through elemental analyses, UV-visible, FT-IR, and 1H NMR spectral studies, with some showing good inhibition towards antimicrobial activity. This indicates its potential as a scaffold for developing antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Antimalarial Activity

  • Another research avenue has been the preparation of (1H-pyridin-4-ylidene)amines as potential antimalarials. These compounds, containing lipophilic side chains, were evaluated for their antiplasmodial activity against Plasmodium falciparum strains. The findings highlighted the compound's potential in the development of antimalarial drugs, with molecular modeling suggesting possible binding sites within the pathogen's biochemistry (Rodrigues et al., 2009).

Chemical Transformations

  • Research has also focused on the chemical transformations of related compounds, for instance, the conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles. This work provides insights into the versatile chemical reactions and potential applications of these compounds in synthesizing heteroazine fused thiazole-2-carbonitriles, expanding the structural diversity of related chemical entities (Koutentis, Koyioni, & Michaelidou, 2013).

Biological and Pharmacological Evaluations

  • The compound and its derivatives have been synthesized and evaluated for potential antidepressant and nootropic activities. This research underscores the potential of the compound's structural framework in developing central nervous system (CNS) active agents, highlighting the significance of structural modifications to enhance therapeutic efficacy (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anti-inflammatory and Antibacterial Properties

  • Novel pyrazoline derivatives, synthesized from related compounds, were characterized and evaluated for their in vivo antiinflammatory and in vitro antibacterial activity. These studies illustrate the compound's relevance in designing new molecules with potential therapeutic benefits in treating inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Mechanism of Action

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-1-(4-nitrophenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c13-12-11(2-1-7-14-12)15-8-9-3-5-10(6-4-9)16(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYRBGOSRXLARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N=CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-pyridin-3-yl)-[1-(4-nitro-phenyl)-meth-(E)-ylidene]-amine
Reactant of Route 2
(2-Chloro-pyridin-3-yl)-[1-(4-nitro-phenyl)-meth-(E)-ylidene]-amine
Reactant of Route 3
(2-Chloro-pyridin-3-yl)-[1-(4-nitro-phenyl)-meth-(E)-ylidene]-amine
Reactant of Route 4
(2-Chloro-pyridin-3-yl)-[1-(4-nitro-phenyl)-meth-(E)-ylidene]-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.